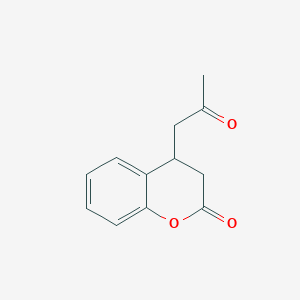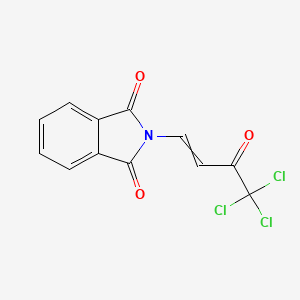![molecular formula C17H19NO B14300029 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol CAS No. 113575-82-9](/img/structure/B14300029.png)
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol is an organic compound that features a phenol group attached to a methylated tetrahydronaphthalenyl amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol typically involves the reaction of 1,2,3,4-tetrahydronaphthalen-2-amine with a methylating agent followed by coupling with a phenol derivative. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of phenol derivatives .
Aplicaciones Científicas De Investigación
4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 1,2,3,4-tetrahydronaphthalen-2-amine
- 4-methylphenol
- 2-methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets 4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol apart is its unique combination of a phenol group with a methylated tetrahydronaphthalenyl amine. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
113575-82-9 |
|---|---|
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-[methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol |
InChI |
InChI=1S/C17H19NO/c1-18(15-8-10-17(19)11-9-15)16-7-6-13-4-2-3-5-14(13)12-16/h2-5,8-11,16,19H,6-7,12H2,1H3 |
Clave InChI |
NPJRWUYRUZSKMK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCC2=CC=CC=C2C1)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


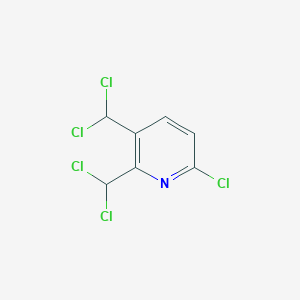

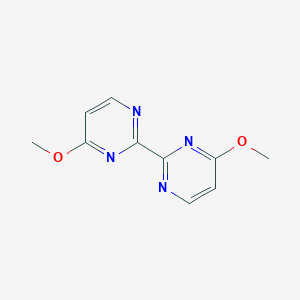
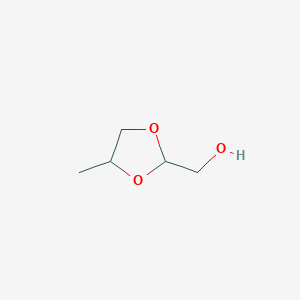
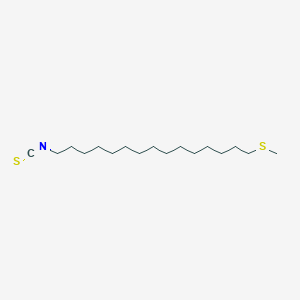
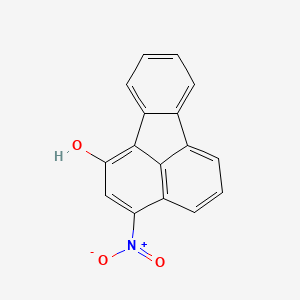


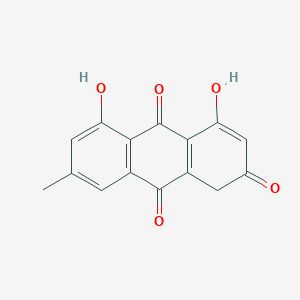
![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)
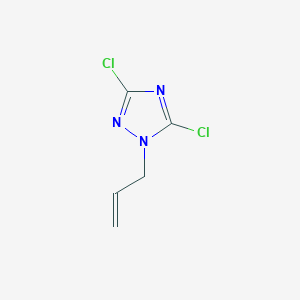
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)
